

Midobrutinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Midobrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is a key driver of proliferation and survival in various B-cell malignancies. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of **Midobrutinib**. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Chemical Structure and Identifiers

Midobrutinib is a small molecule inhibitor with a complex heterocyclic structure.



Identifier	Value	Source
IUPAC Name	1-((R)-3-(4-amino-3- (benzofuran-2-yl)-1H- pyrazolo[3,4-d]pyrimidin-1- yl)piperidin-1-yl)prop-2-en-1- one	[1]
CAS Number	1654727-33-9	[2][3][4]
Chemical Formula	C21H20N8O3	[3][5]
SMILES String	C=CC(=O)N1CCCINVALID- LINK N2C3=C(C(=N2)C(=O)NC4=N C5=CC=CC=C5O4)C(=NC=N3)N	[5]
PubChem CID	118519887	[5]

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of **Midobrutinib** is provided below.

Physicochemical Properties

Property	Value	Source
Molecular Weight	432.44 g/mol	[5]
Appearance	Solid	[6]
Solubility	Soluble in DMSO	[6]

Pharmacological Properties

Midobrutinib is characterized as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[4]



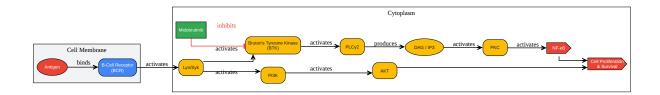
Property	Value	Source
Target	Bruton's tyrosine kinase (BTK)	[4]
Mechanism of Action	BTK inhibitor	[4]

Further quantitative data such as pKa, aqueous solubility, specific IC50 value for BTK, and detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) are not yet publicly available in the searched literature.

Mechanism of Action and Signaling Pathway

Midobrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. [7][8] The BCR pathway is essential for B-cell development, differentiation, and survival.[7][8]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream pathways, including the NF-kB and PI3K/AKT pathways, which promote cell proliferation and survival.[9] BTK is a key component in this cascade, and its inhibition by **Midobrutinib** effectively blocks these downstream signals, leading to decreased B-cell activation and proliferation.



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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **Midobrutinib** on BTK.

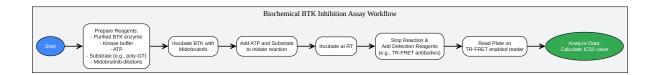
Experimental Protocols

Detailed experimental protocols specific to **Midobrutinib** are not widely published. However, standard assays used to characterize BTK inhibitors can be adapted.

BTK Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow:



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Caption: General workflow for a biochemical BTK kinase inhibition assay.

Detailed Steps:

- Reagent Preparation:
 - Dilute purified recombinant BTK enzyme to the desired concentration in kinase assay buffer.
 - Prepare serial dilutions of Midobrutinib in DMSO and then further dilute in kinase assay buffer.



 Prepare a solution of ATP and a suitable substrate (e.g., poly-Glu,Tyr 4:1) in kinase assay buffer.

Assay Procedure:

- Add the diluted Midobrutinib or vehicle control to the wells of a microplate.
- Add the diluted BTK enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding the ATP/substrate solution.
- Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
- Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., TR-FRET donor and acceptor antibodies).
- Incubate for the recommended time to allow for the detection signal to develop.

Data Analysis:

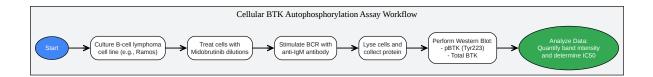
- Measure the signal (e.g., TR-FRET ratio) using a suitable plate reader.
- Plot the percentage of inhibition against the logarithm of the Midobrutinib concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay

This assay measures the inhibition of BTK activity within a cellular context by quantifying the level of BTK autophosphorylation at Tyr223.

Workflow:





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Caption: General workflow for a cellular BTK autophosphorylation assay.

Detailed Steps:

- Cell Culture and Treatment:
 - Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.
 - Seed the cells in a multi-well plate and treat with serial dilutions of Midobrutinib or vehicle control for a specified time (e.g., 1-2 hours).
- · BCR Stimulation and Cell Lysis:
 - Stimulate the B-cell receptor by adding an anti-IgM antibody and incubate for a short period (e.g., 10-15 minutes).
 - Pellet the cells by centrifugation and wash with cold PBS.
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation to remove cellular debris.
- Western Blot Analysis:
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane and probe with primary antibodies specific for phosphorylated BTK (Tyr223) and total BTK.
- Incubate with appropriate secondary antibodies and detect the signal using a chemiluminescence-based method.
- Data Analysis:
 - Quantify the band intensities for phosphorylated and total BTK.
 - Normalize the phospho-BTK signal to the total BTK signal.
 - Plot the normalized phospho-BTK levels against the Midobrutinib concentration to determine the cellular IC50 value.

Conclusion

Midobrutinib is a promising BTK inhibitor with a chemical structure designed for potent and selective activity. Its mechanism of action through the inhibition of the BCR signaling pathway provides a strong rationale for its development in the treatment of B-cell malignancies. The provided overview of its properties and the detailed experimental protocols serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacological profile and clinical efficacy.

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